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3-Methylbenzoate

Cat. No.: B1238549
M. Wt: 135.14 g/mol
InChI Key: GPSDUZXPYCFOSQ-UHFFFAOYSA-M
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Description

Contextualization within Aromatic Ester Research

3-Methylbenzoate, also known as methyl m-toluate, is an organic compound classified as an aromatic ester. guidechem.com Aromatic esters are a significant class of compounds in organic chemistry, characterized by an ester functional group attached to an aromatic ring. These compounds are widely studied for their diverse applications, ranging from fragrances and flavorings to their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.coma2bchem.comkaivalchem.com The research on aromatic esters like this compound is a part of the broader investigation into the synthesis, properties, and applications of ester-containing molecules. The "Rule of Three" in infrared spectroscopy, which identifies characteristic intense peaks for the C=O and two C-O stretches, is a key analytical method for esters, with aromatic esters showing distinct peak positions compared to their saturated counterparts. spectroscopyonline.com

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research is multifaceted. It serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. a2bchem.com Its applications extend to the fragrance and flavor industries due to its characteristic sweet, fruity odor. guidechem.comkaivalchem.com In materials science, it is utilized in the synthesis of polymers and polymer additives. a2bchem.com Furthermore, research into the biodegradation of this compound, particularly in anaerobic conditions by microorganisms like Azoarcus sp. CIB, contributes to our understanding of environmental metabolic pathways for aromatic compounds. researchgate.netnih.gov Studies have also explored its use as a model compound in amidation reactions, highlighting its utility in developing new synthetic methodologies. rsc.org

Scope and Objectives of Academic Inquiry Pertaining to this compound

Academic inquiry into this compound covers a wide range of scientific disciplines. Key areas of investigation include:

Synthesis and Characterization: Developing efficient methods for its synthesis and thoroughly characterizing its physical and chemical properties. This includes spectroscopic analysis such as 1H NMR and IR spectroscopy. chemicalbook.comnist.govrsc.org

Reaction Mechanisms: Studying its reactivity in various chemical transformations, such as amidation and its role as a precursor in the synthesis of other compounds. rsc.org

Biochemical and Environmental Fate: Investigating the microbial degradation pathways of this compound to understand its environmental impact and potential for bioremediation. researchgate.netnih.govoup.comoup.com

Materials Science: Exploring its use as a monomer or additive in the creation of new polymers and materials with specific properties. a2bchem.com

Industrial Applications: Optimizing its use in industries such as fragrances, flavors, and pharmaceuticals. guidechem.coma2bchem.comkaivalchem.com

Detailed research findings often include comprehensive data on its chemical properties, spectroscopic data for structural elucidation, and its behavior in various chemical and biological systems.

Detailed Research Findings

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of methyl this compound.

PropertyValueReference
Chemical Formula C9H10O2 guidechem.coma2bchem.com
Molecular Weight 150.1745 g/mol a2bchem.comnist.gov
Appearance Clear colorless liquid guidechem.comkaivalchem.com
Odor Fruity, sweet guidechem.com
CAS Number 99-36-5 guidechem.coma2bchem.comnist.gov
Boiling Point 263 °C at 1013 hPa sigmaaldrich.com
Melting Point 108-111 °C sigmaaldrich.com
Solubility Slightly soluble in water guidechem.com

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For methyl this compound, characteristic peaks would be observed for the aromatic protons, the methyl group on the ring, and the methyl group of the ester. chemicalbook.comrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of methyl this compound shows characteristic absorption bands. A strong peak is observed for the C=O stretch of the ester group, typically between 1730 and 1715 cm⁻¹. spectroscopyonline.com Other significant peaks correspond to the C-O stretches and the aromatic C-H bonds. spectroscopyonline.comnist.gov

The following table provides a summary of key spectroscopic data for methyl this compound.

Spectroscopic TechniqueKey FeaturesReference
¹H NMR Signals for aromatic protons, methyl protons on the ring, and ester methyl protons. chemicalbook.comrsc.org
IR Spectroscopy Strong C=O stretch (1730-1715 cm⁻¹), C-O stretches, aromatic C-H stretches. spectroscopyonline.comnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O2- B1238549 3-Methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7O2-

Molecular Weight

135.14 g/mol

IUPAC Name

3-methylbenzoate

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10)/p-1

InChI Key

GPSDUZXPYCFOSQ-UHFFFAOYSA-M

SMILES

CC1=CC(=CC=C1)C(=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)[O-]

Synonyms

3-methylbenzoic acid
3-toluic acid
3-toluic acid, barium salt
3-toluic acid, cadmium salt
3-toluic acid, zinc salt
m-toluate
m-toluic acid

Origin of Product

United States

Ii. Synthesis and Advanced Synthetic Methodologies of 3 Methylbenzoate and Its Derivatives

Esterification Pathways for 3-Methylbenzoate Formation

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of this compound, this involves the reaction of 3-methylbenzoic acid with an alcohol.

Direct Condensation Approaches

Direct condensation of a carboxylic acid and an alcohol is a straightforward method for ester synthesis. mdpi.com In the case of this compound, this involves heating 3-methylbenzoic acid with an alcohol, often in the presence of a dehydrating agent to shift the equilibrium towards the product side. atamanchemicals.com For instance, a mixture of 3-methylbenzoic acid and methanol (B129727) can be heated to produce methyl this compound. mdpi.com

One documented procedure involves reacting 3-methylbenzoic acid with methanol at 70°C for 20 hours, which can yield up to 90% of methyl this compound. mdpi.com The reaction is often carried out without the need for extensive purification. mdpi.com

Catalytic Esterification Strategies

To enhance the reaction rate and yield, catalysts are frequently employed in the esterification process. These catalysts can be broadly classified as homogeneous or heterogeneous. mdpi.comsavemyexams.com

Homogeneous catalysts are in the same phase as the reactants. savemyexams.com Strong mineral acids like sulfuric acid and hydrochloric acid are traditional homogeneous catalysts for esterification. atamanchemicals.commdpi.comdergipark.org.tr For example, 3-methylbenzoic acid can be reacted with an alcohol in the presence of a strong acid, such as sulfuric acid, to form the corresponding alkyl this compound. google.com While effective, these catalysts can lead to issues with corrosion, separation, and environmental concerns due to the production of acidic wastewater. mdpi.comdergipark.org.tr

More advanced homogeneous catalytic systems have been explored. For instance, N-bromosuccinimide (NBS) has been utilized as a metal-free catalyst for the esterification of various carboxylic acids, including substituted benzoic acids. nih.gov In a specific example, the reaction of 3-methylbenzoic acid with methanol in the presence of 7 mol% NBS at 70°C for 20 hours resulted in a high yield of methyl this compound. mdpi.com The use of such catalysts avoids the drawbacks associated with strong mineral acids. nih.gov

Catalyst SystemReactantsConditionsYieldReference
Sulfuric Acid3-Methylbenzoic Acid, AlcoholRefluxNot specified google.com
N-bromosuccinimide (NBS)3-Methylbenzoic Acid, Methanol70°C, 20h90% mdpi.com

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easy separation and reusability. mdpi.comsavemyexams.com This makes them an attractive alternative to homogeneous catalysts. dergipark.org.tr

Solid acid catalysts have gained significant attention for esterification reactions. mdpi.comresearchgate.net Among these, zirconium-based solid acids have shown considerable promise. mdpi.com Research has demonstrated the effectiveness of a Zr/Ti solid acid catalyst for the synthesis of a series of methyl benzoates, including methyl this compound. mdpi.com

A study reported the synthesis of various methyl benzoates by reacting different benzoic acids with methanol using a Zr/Ti solid acid catalyst. researchgate.net The catalyst with a Zr:Ti atomic ratio of 1.2:1 exhibited the highest catalytic activity. mdpi.com This catalyst was found to be effective for benzoic acids with both electron-donating and electron-withdrawing groups. mdpi.com The catalyst's structure, characterized by a honeycomb-like morphology, is believed to contribute to its high activity by providing a large surface area for the reaction to occur. mdpi.com Furthermore, these catalysts can be easily recovered and reused without a significant loss of activity. mdpi.com

Another study investigated iron-supported Zr/Ti solid acid catalysts and found that a composition of Fe:Zr:Ti = 2:1:1 showed optimal catalytic activity for the synthesis of methyl benzoate (B1203000) compounds. researchgate.net The addition of iron was found to increase the catalyst's surface area and the number of acid sites, thereby enhancing its activity. mdpi.com

CatalystReactantsConditionsYield of Methyl p-methylbenzoateReference
Zr/Ti (1.2:1)p-Methylbenzoic Acid, Methanol120°C, 24hHigh (exact % not specified for this specific isomer) mdpi.com
Fe/Zr/Ti (2:1:1)p-Methylbenzoic Acid, Methanol6hOptimal (exact % not specified) mdpi.com

Metal oxides, either alone or supported on other materials, can also act as efficient heterogeneous catalysts for esterification. researchgate.netijcce.ac.ir For example, alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have been successfully used as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br Under optimal conditions, these catalysts achieved ester conversions of 65% to 70% and could be recycled for several consecutive reaction cycles without losing their catalytic activity. scielo.br

Furthermore, hexagonal mesoporous silica (B1680970) (HMS) has been used as a support for copper oxide nanoparticles. acs.org These CuO/HMS catalysts, with varying copper loadings, have demonstrated excellent activity in the oxidative amidation of carboxylic acids, a related transformation. acs.org While not directly for the esterification of 3-methylbenzoic acid, this research highlights the potential of supported metal oxide catalysts in related reactions.

Heterogeneous Catalysis in this compound Synthesis
Solid Acid Catalysts (e.g., Zr/Ti solid acid catalysts)

Functionalization and Derivatization of this compound

The chemical reactivity of this compound, an aromatic ester, is characterized by two primary sites of reaction: the benzene (B151609) ring and the ester functional group. The benzene ring is susceptible to electrophilic aromatic substitution, while the ester moiety readily undergoes nucleophilic acyl substitution. These distinct reactivities allow for a wide range of functionalization and derivatization strategies to produce a variety of substituted this compound compounds.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. grabmyessay.com The rate and regioselectivity of this reaction on a substituted benzene ring, such as that in a this compound ester (e.g., methyl this compound), are dictated by the electronic and steric properties of the existing substituents. The this compound ring has two substituents to consider: an ester group (-COOR) at position C1 and a methyl group (-CH₃) at position C3.

Ester Group (-COOR): This group is an electron-withdrawing group (EWG) and acts as a deactivating meta-director. umkc.edu It deactivates the ring towards electrophilic attack by pulling electron density away, making the ring less nucleophilic. rsc.org

Methyl Group (-CH₃): This group is an electron-donating group (EDG) and acts as an activating ortho- and para-director. It activates the ring by pushing electron density into it.

The final substitution pattern is a result of the combined influence of these two groups. The incoming electrophile will preferentially attack the positions most activated or least deactivated.

Nitration is a classic example of an electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). umkc.eduaiinmr.com This "nitrating mixture" generates the potent electrophile, the nitronium ion (NO₂⁺). aiinmr.comscribd.com

The mechanism proceeds in three main steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. aiinmr.com

Nucleophilic Attack: The π-electron system of the this compound ring attacks the nitronium ion. aiinmr.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ukessays.com

Regeneration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group, restoring the aromaticity of the ring to yield the final product. aiinmr.com

For an ester like methyl this compound, the directing effects of the methyl and ester groups determine the position of nitration. The methyl group at C3 directs ortho (to C2 and C4) and para (to C6). The ester group at C1 directs meta (to C3 and C5). The C3 position is already occupied. Therefore, the possible sites for nitration are C2, C4, C5, and C6. The activating effect of the methyl group enhances the nucleophilicity at positions C2, C4, and C6, while the deactivating ester group reduces electron density most significantly at the ortho (C2, C6) and para (C4) positions relative to itself. The position meta to the ester group (C5) is the least deactivated by the ester. The powerful activating ortho/para-directing influence of the methyl group generally dominates, leading to substitution primarily at the positions it most strongly activates, tempered by steric hindrance.

Table 1: Regioselectivity in the Nitration of Methyl this compound

PositionDirected by -CH₃ (C3)Directed by -COOCH₃ (C1)Combined Effect
C2 Ortho (Activating)Ortho (Deactivating)Activated by -CH₃, but deactivated by -COOCH₃ and sterically hindered. A possible minor product.
C4 Ortho (Activating)Para (Deactivating)Strongly activated by the -CH₃ group, but also deactivated by the ester. A likely major product.
C5 MetaMeta (Least Deactivated)Not activated by the -CH₃ group, but least deactivated by the ester. A possible product.
C6 Para (Activating)Ortho (Deactivating)Activated by -CH₃, but deactivated by -COOCH₃ and sterically hindered by the C1-ester group. A possible product.

The ester functional group of this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity leads to nucleophilic acyl substitution, where the alkoxy portion (-OR) of the ester is replaced by the incoming nucleophile.

Aminolysis is the reaction of an ester with ammonia (B1221849) or an amine to form an amide. This reaction is fundamental in the synthesis of a wide variety of compounds. Computational studies on the aminolysis of methyl benzoate, which is mechanistically analogous to this compound esters, reveal two primary pathways. acs.orgnih.gov

Stepwise Mechanism: This pathway involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. nih.govresearchgate.net This intermediate can then collapse, eliminating the alkoxy group to form the amide. This process can be catalyzed by a second molecule of the amine, which acts as a general base to facilitate the necessary proton transfers, thereby lowering the activation energy. acs.orgnih.gov The reaction begins with the amine nitrogen attacking the carbonyl carbon, while a hydrogen from the amine interacts with the carbonyl oxygen. acs.org

Concerted Mechanism: In this pathway, the bond formation and bond-breaking steps occur simultaneously in a single transition state without the formation of a stable intermediate. The amine attacks the carbonyl carbon while a proton is transferred from the amine to the ester's alkoxy oxygen. acs.org

Theoretical studies suggest that for the uncatalyzed reaction, the concerted and stepwise mechanisms can have similar activation energies. However, the general-base-catalyzed stepwise mechanism is often the most energetically favorable route. nih.gov The stability of the tetrahedral intermediate plays a crucial role; sterically demanding amines may form a less stable intermediate, hindering the reaction. researchgate.net

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid (3-methylbenzoic acid) and an alcohol. The reaction can be catalyzed by either acid or base, and its rate is highly dependent on pH. oieau.fr

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This is typically the rate-determining step and forms a tetrahedral intermediate. This intermediate then expels the alkoxide ion (-OR), a relatively poor leaving group, to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. The kinetics are generally first-order in both the ester and the hydroxide ion concentration. oieau.fr

Acid-Catalyzed Hydrolysis: In acidic solution, the reaction begins with the reversible protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol molecule is eliminated, and the catalyst is regenerated. cdnsciencepub.com

Neutral Pathway: At neutral pH, hydrolysis can still occur, albeit much more slowly, through a direct reaction with water. oieau.fr

Kinetic studies on substituted methyl benzoates show that the rate of hydrolysis is influenced by the electronic nature of the substituents on the ring. oieau.fr For methyl this compound, the electron-donating methyl group slightly retards the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate by making the carbonyl carbon less electrophilic. The half-life of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years. oieau.fr In strongly acidic media, a change in mechanism from the bimolecular A-2 pathway to a unimolecular A-1 pathway, involving the formation of an acylium ion, can occur, particularly for sterically hindered esters. cdnsciencepub.com

Table 2: Hydrolysis Pathways of this compound Esters

ConditionCatalystKey StepsProducts
Basic Hydroxide (OH⁻)Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of alkoxide (-OR).This compound salt, Alcohol
Acidic Hydronium (H₃O⁺)Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of alcohol.3-Methylbenzoic acid, Alcohol
Neutral Water (H₂O)Slow nucleophilic attack by H₂O.3-Methylbenzoic acid, Alcohol

The functionalization of 3-methylbenzoic acid or its simple esters provides access to a variety of more complex derivatives with specific applications.

Synthesis of 4-nitrophenyl this compound: This compound is an example of a derivative formed by modifying the alcohol portion of the ester. It can be synthesized via the esterification of 3-methylbenzoic acid (m-toluic acid) with 4-nitrophenol (B140041). A common laboratory method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an organic solvent to facilitate the removal of water and formation of the ester bond. An alternative and often high-yielding method involves converting 3-methylbenzoic acid into its more reactive acid chloride derivative, 3-methylbenzoyl chloride. This acid chloride is then reacted with 4-nitrophenol in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Synthesis of Methyl 4-amino-3-methylbenzoate: This derivative is prepared by introducing a substituent onto the aromatic ring and then modifying it. The synthesis typically starts with the nitration of methyl this compound to introduce a nitro group, primarily at the 4-position, yielding methyl 3-methyl-4-nitrobenzoate. The subsequent and final step is the reduction of this nitro group to an amino group. A standard and efficient method for this transformation is catalytic hydrogenation. guidechem.com The reaction is carried out by treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). guidechem.comchemicalbook.com This method is favored for its high yields and clean conversion.

Aminolysis Mechanisms

Derivation from Related Aromatic Precursors (e.g., m-xylene (B151644), 3-methylbenzoic acid)

The synthesis of this compound and its derivatives is frequently accomplished by leveraging readily available aromatic precursors, primarily m-xylene and its oxidation product, 3-methylbenzoic acid (also known as m-toluic acid). These starting materials provide a cost-effective and versatile platform for accessing the this compound scaffold through well-established chemical transformations, including oxidation and esterification.

Oxidation of m-Xylene to 3-Methylbenzoic Acid

The foundational step in converting m-xylene to this compound derivatives is the selective oxidation of one of the two methyl groups to a carboxylic acid functional group, yielding 3-methylbenzoic acid. penpet.com This transformation can be achieved through several methods, with catalytic air oxidation being the most prominent on an industrial scale due to its efficiency.

Industrial production often involves the liquid-phase catalytic oxidation of m-xylene using air or oxygen. google.com This process is typically carried out in the presence of a transition metal catalyst, such as a cobalt or manganese salt. echemi.com For instance, using a cobalt catalyst, m-xylene is oxidized with air at temperatures between 125-135°C and a pressure of approximately 0.25 MPa. echemi.com Another patented method describes using a cobalt catalyst at 0.09-0.12% by weight, with reaction temperatures of 110-150°C and pressures of 0.2-0.4 MPa. google.com

Alternative laboratory-scale and specialized syntheses employ stronger oxidizing agents. Reagents such as potassium permanganate (B83412) or nitric acid can effectively convert one of the methyl groups of m-xylene to a carboxyl group upon refluxing. Ozonolysis represents another route; the ozone-initiated oxidation of m-xylene can be slow but is facilitated by the presence of activated charcoal or solvents like acetic acid. researchgate.net The main products of ozonation include 3-methylbenzoic acid, alongside 3-methylbenzyl alcohol and 3-methylbenzaldehyde. researchgate.net Furthermore, selective oxidation of m-xylene using ozone in a Mn(II)–CH₃COOH–H₂SO₄ system can yield 3-methylbenzoic acid with 75–78% efficiency. researchgate.net

In certain biological systems, microorganisms can also facilitate this conversion. The denitrifying bacterium Azoarcus sp. strain T, for example, can anaerobically oxidize m-xylene to this compound as a transient intermediate in its metabolic pathway. nih.govresearchgate.net

Table 1: Selected Methods for the Oxidation of m-Xylene to 3-Methylbenzoic Acid

Oxidizing Agent/System Catalyst Temperature (°C) Pressure (MPa) Key Findings/Yield
Air Cobalt salt 125-135 ~0.25 Industrial method for efficient production. echemi.com
Air Cobalt salt 110-150 0.2-0.4 Patented industrial process. google.com
Potassium Permanganate - Reflux Atmospheric Common laboratory synthesis method.
Nitric Acid - Reflux Atmospheric Alternative laboratory synthesis method.
Ozone (O₃) Mn(II)–CH₃COOH–H₂SO₄ 20 Atmospheric Yields of 75-78% reported. researchgate.net
Ozone (O₃) - Ambient Atmospheric Slow reaction, produces multiple oxygenated products. researchgate.net

Esterification of 3-Methylbenzoic Acid

Once 3-methylbenzoic acid is obtained, the corresponding this compound esters are synthesized through esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a catalyst. vvc.educhemguide.co.uk The Fischer esterification is the most classical and widely used method, where an alcohol (e.g., methanol or ethanol) reacts with 3-methylbenzoic acid under acidic catalysis, typically using concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). pbworks.com

For the synthesis of ethyl this compound, reacting 3-methylbenzoic acid with ethanol (B145695) using sulfuric acid as a catalyst can yield up to 78%, while using p-TsOH can increase the yield to 82%. The synthesis of methyl this compound is similarly achieved by the condensation of 3-methylbenzoic acid and methanol. nih.gov The reaction is an equilibrium process, and techniques like using a Dean-Stark trap to remove the water byproduct can drive the reaction to completion, improving yields significantly.

Modern variations aim to improve efficiency and environmental friendliness. Microwave-assisted esterification can dramatically reduce reaction times, achieving a 91% yield of ethyl this compound in just 45 minutes compared to 6 hours for conventional heating. Other catalytic systems have also been explored. N-bromosuccinimide (NBS) has been shown to effectively catalyze the esterification of 3-methylbenzoic acid with methanol, affording methyl this compound in 90% yield after 20 hours at 70°C. mdpi.com Solid acid catalysts, such as H₃PO₄/TiO₂-ZrO₂, are also effective for the esterification of various aromatic acids with a range of alcohols. scispace.com

Table 2: Synthesis of this compound Esters via Esterification of 3-Methylbenzoic Acid

Alcohol Catalyst Method Yield (%) Reaction Time
Ethanol H₂SO₄ (5 mol%) Conventional Heating 78 6 h
Ethanol p-TsOH (3 mol%) Conventional Heating 82 5 h
Ethanol H₂SO₄ Microwave (300 W) 91 45 min
Methanol N-bromosuccinimide (7 mol%) Conventional Heating (70°C) 90 20 h mdpi.com
Ethanol Thionyl Chloride/Ethanol Conventional Heating (Reflux) - 5 h rsc.org
Various Alcohols H₃PO₄/TiO₂-ZrO₂ Conventional Heating High - scispace.com

Further Derivatization

The resulting this compound esters can serve as intermediates for the synthesis of more complex molecules. For example, a patent describes a process where 3-methylbenzoic acid is first converted to an alkyl this compound. google.com This ester then undergoes further reaction, such as bromination with N-bromosuccinimide (NBS), to form an alkyl 3-(bromomethyl)benzoate, a key intermediate for synthesizing leukotriene antagonists. rsc.orggoogle.com This highlights the utility of the this compound structure as a building block in multi-step synthetic sequences.

Iii. Reaction Mechanisms and Kinetic Investigations of 3 Methylbenzoate

Mechanistic Pathways of Ester Reactions

Understanding the mechanistic pathways of reactions involving 3-methylbenzoate, such as hydrolysis, transesterification, and aminolysis, is crucial for controlling reaction outcomes. These reactions typically proceed through the nucleophilic attack at the electrophilic carbonyl carbon of the ester group.

Computational chemistry offers powerful tools for elucidating the complex mechanisms of ester reactions at a molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model reaction pathways and characterize the structures and energies of transient species like intermediates and transition states. acs.orgresearchgate.net

For instance, studies on the aminolysis of methyl benzoate (B1203000), a close structural analog of this compound, have used DFT to compare different potential mechanistic pathways, such as concerted versus stepwise mechanisms. acs.orgresearchgate.net These computational analyses help determine the activation energies for each pathway, revealing that a general-base-catalyzed neutral stepwise mechanism is often the most favorable route. acs.orgresearchgate.net The transition state structures identified in these studies indicate that the catalyst, such as an ammonia (B1221849) molecule, facilitates the reaction by assisting in proton transfer processes. acs.org

Similar computational approaches have been applied to explore nucleophilic aromatic substitutions. For the reaction between ionized methyl benzoate and methyl isocyanide, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to investigate the reaction paths leading to the elimination of different groups. acs.org These studies characterized ion-neutral complexes and covalently bound σ-complexes as key intermediates, mapping out the potential energy surfaces and identifying the transition state enthalpies for various steps. acs.org Computational methods like Hartree-Fock and DFT with basis sets such as 6-311+G(d,p) have been specifically noted for yielding comprehensive molecular data for methyl this compound. These theoretical investigations provide a detailed picture of the reaction dynamics that is often inaccessible through experimental means alone.

The effect of the solvent is related to properties such as polarity and dielectric constant, which can influence acid-base equilibria and the stability of charged intermediates. wikipedia.org For example, the rates of the acid-induced decomposition of 3-methyl-1-p-tolyltriazene to form methyl benzoate have been measured in a wide array of aprotic solvents. rsc.org These studies revealed that the reaction rates correlate well with the donor character of the solvent. rsc.org

However, it is noted that many mechanistic studies on the hydrolysis of hydrophobic esters have been conducted in mixed solvent systems, such as dioxane-water. oieau.fr The data from such systems cannot always be easily extrapolated to predict reaction rates under different conditions, such as in purely aqueous environmental systems. oieau.fr In some cases, such as the hydrolysis of substituted methyl benzoates in buffered aqueous solutions, the reaction rate has been found to be independent of the buffer concentration, suggesting that under those specific conditions, the solvent's role is more critical than general acid-base catalysis by the buffer components. oieau.fr

Catalysis is fundamental to many transformations involving this compound, with catalysts providing alternative, lower-energy reaction pathways.

Acid-Base Catalysis: Ester reactions like hydrolysis are frequently catalyzed by acids or bases.

Acid catalysis typically begins with the protonation of the carbonyl oxygen. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Base-promoted hydrolysis (saponification) involves the direct nucleophilic attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate expels the alkoxide leaving group. libretexts.org Studies on the hydrolysis of various substituted methyl benzoates have shown that at a pH above 5, the dominant reaction pathway involves the addition of a hydroxide ion to the ester's carbonyl group. oieau.fr

Enzyme-Like and Biomimetic Catalysis: Researchers have developed sophisticated catalytic systems that mimic the high efficiency and selectivity of enzymes.

An alkoxy-bridged dinuclear cobalt complex has been shown to catalyze transesterification reactions, exhibiting enzyme-like behavior that follows Michaelis-Menten kinetics through the formation of a key ternary complex. acs.org

Water-soluble, molecularly imprinted nanoparticles containing zinc ions have been designed to function as artificial esterases. iastate.edu These nanoparticles mimic the active site of enzymes like carbonic anhydrase and are capable of hydrolyzing nonactivated esters such as methyl benzoate under neutral pH conditions. iastate.edu

In the field of biocatalysis, enzymes have demonstrated catalyst-controlled site selectivity. For example, certain ligases can catalyze the selective formation of an amide bond between m-methylbenzoic acid and the α-amino group of amino acids like L-ornithine, avoiding the need for side-chain protecting groups. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

Kinetics of this compound Related Chemical Processes

Kinetic studies quantify the rates of chemical reactions, providing valuable data on how these rates are affected by various parameters. This information is essential for optimizing reaction conditions in synthetic applications.

The rate of a chemical reaction is characterized by its rate constant (k), which can be determined experimentally by monitoring the change in concentration of reactants or products over time. For the hydrolysis of substituted methyl benzoates, pseudo-first-order rate constants have been determined at various pH levels and temperatures. oieau.fr

The relationship between the rate constant and substituent effects can often be correlated using the Hammett Linear Free Energy Relationship (LFER). oieau.fr The slope of the Hammett plot (ρ) provides insight into the reaction mechanism. For the hydrolysis of methyl benzoates, the positive ρ value is consistent with a mechanism involving nucleophilic attack on the carbonyl carbon, where electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction. oieau.fr

The following table presents data on the hydrolysis of various substituted methyl benzoates, illustrating the effect of substituents on the reaction rate.

SubstituentHammett Constant (σ)log(k') at 90°C, pH 5.5log(k') at 90°C, pH 7.0
4-Methoxy-0.27-3.11-1.61
4-Methyl-0.17-2.91-1.42
H (Methyl Benzoate)0.00-2.73-1.22
4-Chloro0.23-2.31-0.81
3-Nitro0.71-1.66-0.16
4-Nitro0.78-1.57-0.07
Data sourced from Steinberg S. M., and Lena F., Water Research (1995). oieau.fr k' is the pseudo-first-order rate constant in h⁻¹.

The activation energy (Ea), which represents the minimum energy required for a reaction to occur, can also be determined from kinetic studies. The hydrolysis of methyl benzoate, for example, has a measured activation energy that can be used alongside the Hammett relationship to estimate hydrolysis rates at different environmental temperatures and pH levels. oieau.fr

Several experimental parameters can significantly alter the rate profiles of reactions involving this compound. Understanding these influences is key to controlling reaction selectivity and yield.

ParameterEffect on Reaction RateExampleCitation
Temperature Generally, increasing the temperature increases the reaction rate as described by the Arrhenius equation, due to more frequent and energetic molecular collisions.The rate of hydrolysis of methyl benzoate increases with rising temperature. evergreensinochem.com
pH The rate of hydrolysis is highly pH-dependent. The base-catalyzed pathway is much faster than the acid-catalyzed or neutral pathways.The hydrolysis rate of methyl benzoates increases significantly as pH rises above 5, indicating the dominance of the hydroxide-catalyzed mechanism. oieau.fr
Catalyst The type and concentration of a catalyst can dramatically alter reaction rates and selectivity.In the hydrogenation of methyl benzoate, manganese-based catalysts show high activity, which is influenced by the catalyst's redox ability and surface properties. mdpi.com
Substrate Structure The position of substituents on the aromatic ring influences reactivity through electronic and steric effects.The enzyme TsaM can oxygenate this compound but shows no activity towards the 2-methylbenzoate (B1238997) isomer, highlighting the importance of substrate structure for enzyme-catalyzed reactions. nih.gov
Reactant Concentration Reaction rates typically increase with higher concentrations of reactants, as this leads to a greater frequency of molecular collisions.In the saponification of methyl benzoate, the rate is dependent on the concentrations of both the ester and the hydroxide nucleophile. acs.org

By systematically optimizing these parameters, such as temperature, pressure, and catalyst loading, the yield and efficiency of transformations involving this compound can be maximized.

Influence of Reaction Parameters on Rate Profiles

Electrophilic Aromatic Substitution Specificities and Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring govern the rate of reaction and the regioselectivity of where the incoming electrophile will attach. wikipedia.org The two substituents on this compound, a methyl group (-CH₃) and a methyl ester group (-COOCH₃), exert competing electronic effects that determine the outcome of further substitution.

The methyl group is an electron-donating group (EDG) through an inductive effect. uomustansiriyah.edu.iq It activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. savemyexams.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. uomustansiriyah.edu.iqsavemyexams.com This is because the carbocation intermediates (arenium ions) formed by attack at these positions are more stabilized by the electron-donating methyl group. uomustansiriyah.edu.iq

Conversely, the methyl ester group is an electron-withdrawing group (EWG). It deactivates the ring by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic and less reactive than benzene. rsc.org The ester group is a meta-director because the ortho and para positions are more strongly deactivated than the meta position. ukessays.com Attack at the meta position avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing group in the resonance structures of the arenium ion. ukessays.com

In this compound, the substituents are meta to each other. The directing effects of each group must be considered to predict the position of a third substituent.

The Methyl Group (-CH₃ at C1): Directs incoming electrophiles to positions 2, 4, and 6.

The Methyl Ester Group (-COOCH₃ at C3): Directs incoming electrophiles to positions 5. It also strongly deactivates the positions ortho and para to it (positions 2, 4, and a deactivated C1).

When these effects are combined:

Position 2 is activated by the methyl group (ortho) but deactivated by the ester group (ortho).

Position 4 is activated by the methyl group (para) but deactivated by the ester group (ortho).

Position 5 is neutral relative to the methyl group (meta) but is the preferred position for the deactivating ester group (meta).

Position 6 is activated by the methyl group (ortho) and only weakly affected (meta) by the ester group.

Therefore, the primary sites for electrophilic attack are positions 5 and 6, with position 4 also being a possibility, though likely less favored due to deactivation from the ester group. The activating, ortho, para-directing methyl group generally has a stronger influence on the position of substitution than the deactivating meta-director, especially for the positions that are least deactivated by the ester group. The nitration of methyl benzoate, for instance, yields almost exclusively methyl 3-nitrobenzoate, demonstrating the strong meta-directing effect of the ester group. ukessays.comyoutube.comaiinmr.com

The table below summarizes the directing effects for the nitration of this compound, a common EAS reaction.

Position Influence of -CH₃ (at C1) Influence of -COOCH₃ (at C3) Predicted Outcome
2Activating (ortho)Deactivating (ortho)Minor product or not formed
4Activating (para)Deactivating (ortho)Minor product
5Neutral (meta)meta-directingMajor product
6Activating (ortho)Neutral (meta)Major product

Experimental results would be needed to definitively determine the precise ratio of products, which can also be influenced by steric hindrance and the specific reaction conditions. youtube.com

Iv. Advanced Spectroscopic and Structural Characterization of 3 Methylbenzoate and Its Analogues

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are sensitive to the molecule's three-dimensional structure (conformation) and its interactions with its environment, making them powerful tools for detailed molecular analysis.

Modern Fourier Transform Infrared (FTIR) spectroscopy has evolved beyond simple transmission measurements, offering sophisticated techniques for more detailed analysis. acs.org

Attenuated Total Reflectance (ATR)-FTIR : This is a dominant and powerful technique for analyzing both liquid and solid samples with minimal to no sample preparation. acs.orgedinst.com The method involves placing a sample in contact with an ATR crystal, typically a material with a high refractive index. edinst.comnih.gov An infrared beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. edinst.commt.com This interaction allows for the acquisition of an IR spectrum from the surface layer of the sample, simplifying the analysis of materials like 3-methylbenzoate and its derivatives. acs.org

Two-Dimensional (2D) IR Correlation Spectroscopy : This advanced technique provides deeper insights into molecular structure and dynamics by spreading the vibrational spectra across two frequency dimensions (ω_pump and ω_probe). acs.org 2D IR spectroscopy is particularly effective at revealing couplings between different vibrational modes within a molecule. mdpi.com This is achieved by subjecting the sample to a sequence of infrared pulses and analyzing the coherent higher-order polarization in a two-dimensional frequency space. mdpi.comresearchgate.net For benzoate (B1203000) derivatives, this method can resolve congested spectral regions and identify interactions between the methyl group, the carboxylate function, and the aromatic ring vibrations, which might be ambiguous in a standard 1D spectrum. mdpi.comresearchgate.net

TechniquePrincipleAdvantages for this compound Analysis
ATR-FTIR An evanescent wave from an internally reflecting crystal probes the sample surface. edinst.comRequires minimal or no sample preparation; ideal for direct analysis of liquid or solid samples. acs.orgnih.gov
2D IR Spreads vibrational spectra into two dimensions to reveal correlations and couplings between modes. mdpi.comresearchgate.netResolves overlapping peaks; elucidates intramolecular vibrational energy transfer and intermolecular interactions. acs.org

Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable for the accurate assignment of vibrational bands observed in experimental IR and Raman spectra. rasayanjournal.co.innih.gov

Theoretical calculations are used to predict the equilibrium geometry, harmonic vibrational frequencies, IR intensities, and Raman scattering activities of a molecule. nih.gov A common approach involves using the B3LYP hybrid functional with a suitable basis set, such as 6-311+G(d,p). nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; this is typically corrected by applying a uniform scaling factor. rasayanjournal.co.in

For a detailed analysis of this compound analogues like 4-hydroxy-3-methylbenzoic acid, researchers perform a thorough assignment of vibrational modes by calculating the Total Energy Distributions (TEDs). rasayanjournal.co.in This allows for the precise characterization of each band, such as the C=O stretching, C-O stretching, C-C vibrations of the aromatic ring, and the various stretching and deformation modes of the methyl (CH₃) group. rasayanjournal.co.inorientjchem.org For instance, in substituted methyl benzoates, aromatic C-H stretching vibrations are typically observed above 3040 cm⁻¹, while methyl group vibrations appear below this value. optica.org

The table below presents a comparison of selected experimental and calculated vibrational frequencies for a this compound analogue, demonstrating the strong agreement achieved through computational methods.

Table 4.1.2: Selected Vibrational Assignments for 4-hydroxy-3-methylbenzoic acid (HMBA) rasayanjournal.co.in Calculations performed using DFT/B3LYP/6-311++G(d,p) method.

AssignmentExperimental FTIR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
O-H Stretch3285-3301
C-H Stretch (Aromatic)307530793077
CH₃ Asymmetric Stretch2955-2959
CH₃ Symmetric Stretch-29272928
C=O Stretch169216951691
C-C Stretch (Ring)161016081611
CH₃ In-plane Bend1470-1471
C-O Stretch130713061305

Advanced FTIR Techniques (e.g., ATR-FTIR, 2D IR Correlation Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While 1D NMR provides fundamental information, advanced 2D NMR experiments are often required for unambiguous structural elucidation of complex molecules like this compound derivatives. news-medical.net

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable.

COSY experiments identify protons that are spin-spin coupled, typically on adjacent carbon atoms. A 2D COSY plot of a benzoate derivative would show cross-peaks connecting coupled protons within the aromatic ring and, for analogues, within any aliphatic chains. news-medical.net

HETCOR (or its more modern variants, HSQC and HMBC) maps correlations between protons and the carbon atoms to which they are directly attached (¹J coupling) or to which they are coupled over two or three bonds. news-medical.net This allows for the definitive assignment of both ¹H and ¹³C resonances. news-medical.net

Solid-State NMR (ssNMR) : For metal complexes of this compound, which are often studied in the solid state, ssNMR is a powerful tool. It provides information about the local environment of atoms in the solid material, helping to characterize the coordination of the this compound ligand to the metal center and to probe intermolecular packing effects that are averaged out in solution-state NMR.

Parallel to vibrational spectroscopy, computational chemistry provides powerful tools for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. dergipark.org.trdergipark.org.tr The most widely used method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT calculations. dergipark.org.tr

By optimizing the molecular geometry and then performing a GIAO calculation, theoretical ¹H and ¹³C chemical shifts can be obtained. researchgate.netnih.gov These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental data. researchgate.net This comparison is crucial for confirming structural assignments, especially for molecules with closely spaced or ambiguous signals. Studies on related compounds like 2-amino-3-methylbenzoic acid have demonstrated the successful application of GIAO NMR calculations, often incorporating a solvent model (e.g., SCRF) for improved accuracy. dergipark.org.trdergipark.org.tr

Table 4.2.2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Sodium 3-aminobenzoate researchgate.net Calculations performed at the B3LYP/6-311++G* level.*

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1 (C-COO⁻)175.0179.9
C2118.8118.1
C3 (C-NH₂)148.2145.4
C4117.2117.9
C5129.4130.4
C6120.2120.7

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for complexes)

X-ray Crystallography and Diffraction Studies for Solid-State Structures and Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, yielding accurate bond lengths, bond angles, and torsional angles.

This technique has been applied extensively to derivatives and metal complexes of this compound. iucr.orgnih.gov For example, the crystal structure of 4-acetylphenyl this compound reveals that the planes of the two aromatic rings are oriented at a dihedral angle of 82.52 (8)°. researchgate.netnih.gov

In the context of coordination chemistry, X-ray diffraction elucidates how the this compound ligand binds to metal ions. It has been shown to act as a versatile ligand, capable of binding in both monodentate (using one oxygen atom) and bidentate (using both oxygen atoms) fashions. iucr.orgnih.goviucr.org In a copper(II) complex, [Cu(3-mb)₂(bipy)(H₂O)], the this compound moieties were found to exhibit both binding modes within the same structure. nih.goviucr.org Similarly, in a dinuclear dysprosium(III) complex, [Dy(m-MBA)₃phen]₂·H₂O, the ligand participates in both chelating bidentate and bridging bidentate coordination. journals.co.za These studies also reveal how individual molecules pack in the crystal lattice, often stabilized by intermolecular interactions such as C—H···O hydrogen bonds. researchgate.netiucr.org

Table 4.3: Crystallographic Data for 4-acetylphenyl this compound researchgate.netnih.gov

ParameterValue
Chemical FormulaC₁₆H₁₄O₃
Molecular Weight254.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7167 (3)
b (Å)9.8521 (3)
c (Å)15.4938 (4)
β (°)95.149 (2)
Volume (ų)1325.20 (7)
Z4
Dihedral Angle (Aromatic Rings)82.52 (8)°

UV-Visible Spectroscopy in Kinetic and Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure and reaction kinetics of chromophoric molecules like this compound and its analogues. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. The specific wavelengths absorbed are characteristic of the molecule's electronic structure, particularly the nature of its π-electron system and non-bonding orbitals.

Electronic Structure Analysis

The UV spectrum of this compound, like other substituted benzoic acids, is characterized by distinct absorption bands corresponding to electronic transitions within the aromatic ring and the carboxylate group. researchgate.net Aromatic carboxylic acids typically exhibit strong absorption bands in the UV region. researchgate.net The primary transitions observed are π → π* transitions associated with the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

Studies on 3-methylbenzoic acid have shown that both its protonated (acid) and deprotonated (benzoate) forms have strong UV absorption bands. acs.org Upon deprotonation of the carboxylic acid to form the this compound anion, a blue shift (hypsochromic shift) in the absorption spectrum is observed. acs.org This shift is attributed to the change in the electronic distribution within the carboxylate group and its influence on the aromatic system.

The electronic effects of substituents on the benzene ring can be further studied by analyzing shifts in the absorption maxima. For instance, the complexation of this compound with metal ions, such as uranyl(VI), leads to significant changes in the UV-Vis spectrum. Spectrophotometric analysis of these changes allows for the determination of the stoichiometry and stability constants of the resulting complexes, providing insight into the electronic interactions between the metal ion and the benzoate ligand. acs.org

Table 1: UV-Visible Spectral Data for 3-Methylbenzoic Acid and its Uranyl(VI) Complex. acs.org
CompoundFormKey Spectral FeaturesSolvent/Medium
3-Methylbenzoic AcidProtonatedStrong UV absorption bands.Aqueous (0.1 M NaClO₄)
This compoundDeprotonatedBlue-shifted absorption spectrum compared to the protonated form.Aqueous (0.1 M NaClO₄)
Uranyl(VI)-3-methylbenzoate Complex1:1 ComplexDistinct absorption spectrum determined from spectrophotometric data.Aqueous (0.1 M NaClO₄, acidic)

Kinetic Studies

UV-Vis spectroscopy is a principal tool for monitoring the kinetics of chemical reactions involving UV-active species. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction rate can be determined in real-time. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis of concentration changes over time. thermofisher.com

This methodology has been widely applied to study the degradation and transformation kinetics of various benzoate derivatives. For example, the kinetics of oxidation reactions can be followed by monitoring the decrease in the absorbance of the benzoate compound at its maximum absorption wavelength (λ_max). globalresearchonline.net In studies of photocatalytic degradation, the disappearance of the substrate is monitored spectrophotometrically to calculate the apparent pseudo-first-order rate constant (k). researchgate.net

Kinetic investigations on various benzoate-containing compounds demonstrate the utility of this technique:

Rizatriptan Benzoate: The kinetics of its oxidation by chloramine-B were studied by monitoring the decrease in absorbance at 279 nm under pseudo-first-order conditions. globalresearchonline.net

Emamectin Benzoate: Its catalytic reduction and degradation have been followed by recording time-resolved UV-Vis absorption spectra, with the degradation monitored via the decreasing intensity of the peak at 240 nm. epstem.netepstem.net

Sodium Benzoate: Degradation kinetics in microbial fuel cells were determined by measuring the decrease in its concentration spectrophotometrically at 230 nm. researchgate.net

These studies typically involve plotting functions of concentration (or absorbance) against time to determine the reaction order and rate constant, providing crucial mechanistic insights. thermofisher.com

Table 2: Examples of Kinetic Studies on Benzoate Analogues Utilizing UV-Vis Spectroscopy.
Compound/SubstrateReaction TypeMonitored Wavelength (λ_max)Kinetic FindingReference
Rizatriptan BenzoateOxidation by Chloramine-B279 nmReaction follows first-order dependence on oxidant and fractional order on substrate. globalresearchonline.net
Emamectin BenzoateCatalytic Degradation240 nmDegradation kinetics were calculated; 62-70% degradation occurred within 60 minutes under specific conditions. epstem.netepstem.net
Sodium BenzoateMicrobial Degradation230 nmDegradation rates were quantified over a 72-hour period. researchgate.net
p-substituted phenyl benzoatesPhotochemical ReactionNot specifiedThe rate of formation of photoproducts was quantified. nih.gov

V. Theoretical and Computational Chemistry Applied to 3 Methylbenzoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in the 3-Methylbenzoate molecule and the energy associated with different conformations.

Density Functional Theory (DFT) has become a primary method for computational studies of methylbenzoate derivatives due to its balance of accuracy and computational cost. jocpr.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. dntb.gov.uaresearchgate.netnih.gov These calculations help in predicting bond lengths, bond angles, and dihedral angles. For instance, in substituted benzoic acids, DFT is used to analyze how substituents influence the orientation of the carboxyl group relative to the benzene (B151609) ring. wikipedia.org Steric hindrance from the ortho substituent can cause the carboxyl group to twist out of the plane of the benzene ring, a structural change that DFT can accurately model. wikipedia.org The optimized molecular geometry calculated by DFT methods often shows good agreement with experimental data obtained from X-ray diffraction studies. jocpr.comnih.gov Such computational models are also crucial for predicting reactive sites, for example, in electrophilic substitution reactions by analyzing electron density maps.

Ab initio methods, which are based on first principles without empirical parameters, provide a foundational approach to understanding electronic structure. wikipedia.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. wikipedia.org For molecules like this compound derivatives, HF methods have been used, often in conjunction with DFT, to compute molecular properties. dntb.gov.uaresearchgate.netnih.gov While DFT methods generally offer better accuracy for a given computational effort by including some measure of electron correlation, HF calculations are valuable for providing a baseline, variational energy that is always greater than or equal to the exact energy. wikipedia.org These methods are used to compute vibrational wavenumbers and analyze the electronic structure, contributing to a comprehensive theoretical description of the molecule. nih.gov

Density Functional Theory (DFT) Applications

Investigation of Electronic Properties and Reactivity Descriptors

Computational methods are instrumental in elucidating the electronic properties of this compound, which in turn dictate its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. epstem.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. sciencepublishinggroup.comresearchgate.netsciencepg.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. sciencepublishinggroup.comsciencepg.com For derivatives of this compound, HOMO-LUMO analysis is used to predict the sites for electrophilic and nucleophilic attack and to understand charge transfer mechanisms within the molecule. researchgate.netnih.gov DFT calculations are commonly used to determine the energies of these orbitals. researchgate.netsamipubco.comepstem.net

Table 1: Calculated Frontier Orbital Energies and Related Reactivity Descriptors for a Methylbenzoate Derivative (Illustrative Example).
ParameterValue (eV)Significance
EHOMO-6.791Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.313Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.478Indicates chemical reactivity and stability. sciencepublishinggroup.comsciencepg.com
Electronegativity (χ)4.552Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)3.807Quantifies the global electrophilic nature of a molecule. sciencepublishinggroup.comsciencepg.com

Note: Data presented is for the related compound Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio) methyl)benzoate, as a representative example of computational analysis on methylbenzoate derivatives. sciencepublishinggroup.comsciencepg.com The values can vary based on the specific derivative and the computational method used.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electronic charge on the atoms within a molecule from a calculated wavefunction. researchgate.net This analysis provides a more stable and reliable description of the atomic charges compared to other methods like Mulliken population analysis, especially for complex molecules. researchgate.net NPA is often performed as part of a Natural Bond Orbital (NBO) analysis. researchgate.net NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.netnih.govresearchgate.net For this compound derivatives, NPA and NBO studies reveal the charge distribution across the aromatic ring, the methyl group, and the ester functionality, highlighting the electron-donating or withdrawing effects of the substituents. nih.gov This information is crucial for understanding intermolecular interactions and identifying potential sites for chemical reactions. nih.gov

Table 2: Theoretical Natural Population Analysis (NPA) Charges (Illustrative).
Atom/GroupCalculated Charge (e)Interpretation
Carbonyl Carbon (C=O)+0.5 to +0.8Highly positive charge indicates an electrophilic site, susceptible to nucleophilic attack.
Carbonyl Oxygen (C=O)-0.5 to -0.7Significant negative charge indicates a nucleophilic site.
Ester Oxygen (O-CH3)-0.4 to -0.6Negative charge contributes to the overall electronic character of the ester group.
Aromatic Ring Carbons-0.1 to -0.3Charges vary depending on the position relative to substituents, indicating sites for electrophilic substitution.

Note: The charge values are representative and intended to illustrate the principles of NPA. Actual values depend on the specific molecule and the level of theory used in the calculation.

Aromaticity is a fundamental concept in organic chemistry, and various indices have been developed to quantify it. scielo.br The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. rsc.org It evaluates the degree of aromaticity based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while values less than 1 indicate reduced aromaticity. For substituted benzoic acids, including this compound, the HOMA index can quantify the influence of the methyl and ester groups on the π-electron delocalization of the benzene ring. Studies on related aminomethylbenzoic acids have shown that the energetic stabilization from substituent conjugation can be correlated with a decrease in the ring's aromaticity as measured by HOMA indices. DFT calculations are used to obtain the optimized molecular geometry from which HOMA values are derived. dergipark.org.tr

Table 3: HOMA Index for Aromaticity Assessment.
CompoundHOMA IndexInterpretation
Benzene1.000Reference for a fully aromatic system. rsc.org
3-Methylbenzoic Acid (related)~0.97 - 0.99Substituents cause a very slight decrease in aromaticity compared to unsubstituted benzene. dergipark.org.tr

Note: The HOMA value for 3-Methylbenzoic acid is an estimate based on data for similarly substituted benzene rings. The exact value depends on the specific computational method.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netactascientific.com It visually represents the electrostatic potential on the electron density surface, where different colors indicate varying potential values.

For benzoate (B1203000) derivatives, the MEP surface typically shows negative potential regions (often colored red) localized around the oxygen atoms of the carboxylate group, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential regions (often colored blue) are generally found around the hydrogen atoms. researchgate.net The distribution of electron density, and thus the MEP, is influenced by substituents on the aromatic ring. In the case of this compound, the methyl group, being an electron-donating group, can influence the electron density of the aromatic ring and the carboxylate group.

A study on a series of substituted benzoic acids, including 3-methylbenzoic acid, used computational methods to calculate molecular properties. nih.gov These properties were then used to classify the compounds based on their metabolic fate, demonstrating the predictive power of computational models that incorporate electrostatic properties. nih.gov

Simulation of Reaction Pathways and Energy Landscapes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) and characterizing critical points such as transition states and intermediates.

Potential energy surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dejamberoo.org This technique is crucial for identifying stable conformers, mapping reaction pathways, and locating transition states. jamberoo.orgqcware.com A relaxed PES scan involves performing a geometry optimization at each step of the scan for the unconstrained coordinates, providing a more accurate representation of the energy landscape. jamberoo.orguark.edu

For reactions involving benzoate esters, such as aminolysis or hydrolysis, PES scans can be employed to investigate the energy changes as the nucleophile approaches the carbonyl carbon and as the leaving group departs. For example, in the aminolysis of methyl benzoate, computational studies have examined different mechanistic pathways, including concerted and stepwise mechanisms involving tetrahedral intermediates. researchgate.netacs.org PES scans can help to visualize the energy profile of these pathways.

In a study of the gas-phase reaction between ionized methyl benzoate and methyl isocyanide, PES scans were used to explore the various isomerization and dissociation processes. acs.org These calculations helped to map the reaction paths leading to the elimination of different chemical groups. acs.org Similarly, for 2-amino-3-methylbenzoic acid, a relaxed PES scan was performed to create a torsional potential energy profile by systematically changing a dihedral angle. dergipark.org.tr

The transition state is a critical point on the potential energy surface corresponding to the highest energy along a reaction coordinate. uni-muenchen.de Its characterization is essential for understanding reaction mechanisms and calculating activation energies. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition state structures. acs.orgacs.org

In the context of reactions involving benzoate esters, transition states for processes like aminolysis have been computationally determined. acs.org For the aminolysis of methyl benzoate with ammonia (B1221849), transition state structures and their energies were calculated for both concerted and stepwise mechanisms, revealing that a general-base-catalyzed stepwise mechanism is the most favorable pathway. acs.org The structure of these transition states often involves the formation of cyclic arrangements facilitated by hydrogen bonding. researchgate.net

For the reaction of ionized methyl benzoate, transition structures for various steps, including nucleophilic aromatic substitution and hydrogen migration, have been characterized. acs.org The calculated enthalpies of these transition states provide insight into the feasibility of different reaction pathways. acs.org For instance, the transition state for the elimination of a methyl radical was found to be significantly higher in energy than that for other processes, explaining the observed product distribution. acs.org

The table below presents computed enthalpy data for various transition states and intermediates in the reaction of ionized methyl benzoate with methyl isocyanide, as determined by B3LYP/6-31+G(d,p) calculations. acs.org

Species/Transition StateDescriptionRelative 298 K Enthalpy (kJ mol⁻¹)
TSB1/E1 Transition structure for H• elimination-7
TSB1/B2 Transition state for isomerization13
TSB1/B3 Transition state for isomerization11
TSB1/D2 Transition structure for C-C bond cleavage44

Data sourced from The Journal of Physical Chemistry A. acs.org

Potential Energy Surface Scans

Computational Spectroscopy for Prediction and Interpretation of Spectra

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. dergipark.org.trtcsedsystem.edu These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

DFT calculations, often using the B3LYP functional, are commonly employed to compute vibrational frequencies and NMR chemical shifts. dergipark.org.trtcsedsystem.edu For instance, in a study on 2-amino-3-methylbenzoic acid, DFT calculations at the B3LYP/6-311G+(2d,p) level were used to perform detailed analyses of the IR and NMR spectra. dergipark.org.tr The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR data, and the potential energy distribution (PED) analysis helps in the precise assignment of each vibrational mode. dergipark.org.trmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.trtcsedsystem.edu These theoretical chemical shifts are often in good agreement with experimental values, aiding in the structural elucidation of complex molecules. tcsedsystem.edu Computational studies can also account for solvent effects on spectral properties, providing more accurate predictions for solution-phase experiments. dergipark.org.tr

Time-dependent DFT (TD-DFT) is used to simulate electronic spectra, such as UV-Vis absorption spectra, by calculating the energies of excited states. tcsedsystem.edu This allows for the prediction of absorption maxima and can help in understanding the electronic transitions within the molecule.

The table below shows a comparison of experimental and calculated vibrational frequencies for a related benzoic acid derivative, highlighting the accuracy of computational predictions.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch36193619
C-H Stretch2919, 28583123-2927
C=O Stretch17081708 (with mixed modes)

Data adapted from a study on a substituted benzoic acid, illustrating typical agreement between experimental and B3LYP/6-311++G(d,p) calculated values. mdpi.com

Vi. Biochemical and Environmental Degradation Pathways of 3 Methylbenzoate

Anaerobic Biodegradation Mechanisms

Under anoxic conditions, the degradation of 3-methylbenzoate is a complex process initiated by its activation and subsequent reduction of the aromatic ring. The bacterium Azoarcus sp. CIB has been a key model organism for elucidating this pathway, which involves a specialized set of genes organized in the mbd (B1208404) cluster. researchgate.netresearchgate.net

The initial and obligatory step in the anaerobic catabolism of this compound is its activation into a more reactive thioester derivative. csic.es This reaction is catalyzed by this compound-CoA ligase, an enzyme encoded by the mbdA gene. researchgate.netnih.gov This enzyme couples this compound to coenzyme A (CoA) in an ATP-dependent reaction, forming 3-methylbenzoyl-CoA. researchgate.netmuni.cz The MbdA enzyme from Azoarcus sp. CIB has demonstrated a unique substrate spectrum, capable of activating all three isomers of methylbenzoate. researchgate.netresearchgate.netnih.gov This activation step is critical as it prepares the stable aromatic ring for subsequent enzymatic attacks in the central pathway. csic.es

Once activated, 3-methylbenzoyl-CoA enters a central degradation route known as the mbd pathway, named for methylbenzoate degradation. scispace.com This pathway is responsible for the complete breakdown of the aromatic intermediate. In Azoarcus sp. CIB, the genes encoding the enzymes for this pathway are located in the mbd gene cluster. researchgate.netnih.gov The pathway proceeds with the reduction of the aromatic ring of 3-methylbenzoyl-CoA, a thermodynamically challenging reaction that is a hallmark of anaerobic aromatic degradation. csic.es Following ring reduction, the resulting alicyclic compound undergoes a series of reactions analogous to a modified β-oxidation, which ultimately cleaves the ring and funnels the resulting products into central metabolism. csic.escsic.es

The anaerobic transformation of this compound relies on a sophisticated enzymatic machinery. The key enzymes are encoded by the mbd gene cluster. researchgate.net

This compound-CoA Ligase (MbdA) : As mentioned, this enzyme initiates the process by activating this compound. researchgate.netnih.gov

3-Methylbenzoyl-CoA Reductase : This is a crucial enzyme complex that catalyzes the ATP-dependent reduction of the aromatic ring. In Azoarcus sp. CIB, this class I reductase is composed of subunits encoded by the mbdONQP genes. csic.esnih.gov It reduces 3-methylbenzoyl-CoA to a methyldienoyl-CoA. nih.gov

Downstream Enzymes : The mbd cluster also includes genes like mbdW, which encodes a methyldienoyl-CoA hydratase that converts the product of the reductase into a methyl-6-hydroxymonoenoyl-CoA compound. nih.gov The entire MbdMNOPQWXYZ complex is predicted to be involved in the conversion of 3-methylbenzoyl-CoA to a hydroxymethylpimelyl-CoA intermediate. researchgate.netnih.gov

Table 1: Key Enzymes in the Anaerobic Degradation of this compound

Gene(s) Enzyme/Protein Complex Function Citation
mbdA This compound-CoA ligase Activates this compound to 3-methylbenzoyl-CoA. researchgate.net, nih.gov
mbdONQP 3-Methylbenzoyl-CoA reductase ATP-dependent reduction of the aromatic ring of 3-methylbenzoyl-CoA. nih.gov, csic.es
mbdW Methyldienoyl-CoA hydratase Hydrates the methyldienoyl-CoA product from the reductase. nih.gov
MbdMNOPQWXYZ Enzyme Complex Involved in the upper central pathway converting 3-methylbenzoyl-CoA to hydroxymethylpimelyl-CoA. nih.gov, researchgate.net
mbdR MbdR Transcriptional Repressor Regulates the expression of the mbd gene cluster. nih.gov, researchgate.net

The expression of the mbd genes is tightly controlled to ensure they are only produced when this compound or a related compound is present. This regulation is primarily managed by the MbdR transcriptional repressor, a protein belonging to the TetR family of regulators, which is encoded by the mbdR gene. researchgate.netnih.gov MbdR represses the promoters responsible for the expression of the mbd catabolic genes. nih.gov

The inducer molecule that triggers the expression of the pathway is not this compound itself, but its activated form, 3-methylbenzoyl-CoA. nih.gov When present, 3-methylbenzoyl-CoA binds to MbdR, causing a conformational change that prevents MbdR from binding to its operator sites on the DNA. This alleviates repression and allows for the transcription of the mbd genes. nih.gov Several MbdR-dependent promoters, including PO, PB1, and PA, have been identified that control the expression of different operons within the mbd cluster. researchgate.netnih.gov The expression of these genes is also subject to broader cellular controls, such as catabolite repression by more favorable carbon sources. nih.gov

The anaerobic degradation pathway of this compound involves several key metabolic intermediates.

3-Methylbenzoyl-CoA : The first central intermediate, formed by the action of this compound-CoA ligase. researchgate.netnih.gov It also serves as the inducer molecule for the regulatory system. nih.gov

Methyldienoyl-CoA : The product of the ATP-dependent reduction of 3-methylbenzoyl-CoA by the 3-methylbenzoyl-CoA reductase complex. nih.gov

Methyl-6-hydroxymonoenoyl-CoA : Formed by the hydration of methyldienoyl-CoA. nih.gov

Hydroxymethylpimelyl-CoA : A key downstream aliphatic intermediate generated after the initial ring reduction and modification steps. researchgate.netnih.gov

Final Products : The lower part of the pathway is predicted to degrade these aliphatic acids further, likely through a modified β-oxidation, to generate acetyl-CoA, which can then enter the cell's central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. csic.escsic.es

Transcriptional Regulation of Degradation Genes (e.g., MbdR regulator, promoter regions)

Aerobic Biodegradation Mechanisms

In the presence of oxygen, bacteria employ different strategies to break down this compound. These pathways typically involve oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, destabilizing it and preparing it for cleavage. rsc.org

The aerobic degradation of this compound is often associated with the catabolism of toluene (B28343) and m-xylene (B151644), as seen in bacteria carrying the TOL plasmid, such as Pseudomonas putida. rsc.org In these pathways, the methyl group of toluene or m-xylene is oxidized to a carboxyl group, yielding benzoate (B1203000) or this compound, respectively. rsc.org The subsequent degradation of this compound generally proceeds through its conversion to a dihydroxylated intermediate, such as 3-methylcatechol (B131232). nih.gov

This dihydroxylated ring is then susceptible to cleavage by dioxygenase enzymes. Typically, this occurs via a meta-cleavage pathway, where the ring is opened adjacent to the hydroxyl groups. rsc.orgnih.gov The resulting linear product is then further metabolized through a series of enzymatic steps to yield central metabolites like pyruvate (B1213749) and acetyl-CoA, which can be used for energy and biomass production. rsc.org In some organisms, there can be competing pathways, such as the ortho-cleavage pathway, which involves different enzymes and intermediates. rsc.org The regulation of these aerobic pathways is also tightly controlled, often by specific transcriptional regulators that respond to the presence of the aromatic substrates or their metabolites. scispace.com

Table 2: Comparison of Aerobic and Anaerobic Degradation of this compound

Feature Anaerobic Degradation Aerobic Degradation Citation
Oxygen Requirement Obligatorily anoxic Requires molecular oxygen rsc.org, csic.es
Initial Activation Activation to 3-methylbenzoyl-CoA (thioesterification) Hydroxylation of the aromatic ring rsc.org, researchgate.net
Key Enzymes CoA ligases, ATP-dependent reductases Oxygenases (mono- and dioxygenases) rsc.org, nih.gov
Ring Destabilization Reduction of the aromatic ring Dihydroxylation of the aromatic ring rsc.org, csic.es
Key Intermediate 3-Methylbenzoyl-CoA 3-Methylcatechol (typically) nih.gov, nih.gov
Ring Cleavage Hydrolytic cleavage of an alicyclic ring Dioxygenolytic cleavage (e.g., meta-cleavage) rsc.org, csic.es
Model System Azoarcus sp. CIB (mbd pathway) Pseudomonas putida (TOL plasmid pathway) rsc.org, researchgate.net

Initial Enzymatic Steps in Aerobic Oxidation (e.g., mono-oxygenase activity)

The aerobic degradation of this compound begins with the enzymatic hydroxylation of the aromatic ring, a step that destabilizes the ring and prepares it for cleavage. This initial attack is typically catalyzed by multicomponent dioxygenase enzyme systems. In bacteria like Pseudomonas putida carrying the TOL plasmid, the upper pathway for toluene and xylene degradation converts these hydrocarbons into their corresponding benzoates. nih.gov The subsequent degradation of this compound (also known as m-toluate) is initiated by a toluate dioxygenase, encoded by the xylXYZ genes. castrolab.org This enzyme introduces two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol.

This hydroxylating enzyme, toluate 1,2-dioxygenase (TADO), is a three-component system consisting of a reductase, a ferredoxin, and a terminal oxygenase (encoded by xylX, xylY, and xylZ, respectively). castrolab.org The terminal oxygenase component is responsible for the broad substrate specificity of the enzyme, allowing it to act on benzoate and various substituted benzoates. Following the dioxygenase reaction, a dehydrogenase catalyzes the rearomatization of the cis-diol to form a substituted catechol, in this case, 3-methylcatechol. researchgate.net In Rhodococcus sp. strain 19070, a similar broad-substrate-specific benzoate dioxygenase (BopXYZ) has been identified that rapidly transforms this compound. castrolab.orgut.ee

Ring Cleavage Pathways (e.g., ortho-cleavage, meta-cleavage)

Following the formation of 3-methylcatechol, the aromatic ring is opened through the action of catechol dioxygenases. Bacteria have evolved two primary strategies for this cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. scilit.com

Meta-cleavage Pathway: The degradation of this compound almost exclusively proceeds via the meta-cleavage pathway. nih.gov This pathway is encoded by the lower xyl operon on the TOL plasmid pWW0 found in strains like Pseudomonas putida mt-2. nih.govasm.org The key enzyme, catechol 2,3-dioxygenase (encoded by xylE), cleaves the bond adjacent (meta) to the two hydroxyl groups of 3-methylcatechol. This extradiol cleavage results in the formation of a yellow-colored ring-fission product, 2-hydroxy-6-oxohepta-2,4-dienoate. This intermediate is then further metabolized through a series of hydrolytic and oxidative steps to yield pyruvate and acetaldehyde, which can enter the central metabolic pathways of the cell. scilit.com

Ortho-cleavage Pathway: The ortho-cleavage pathway, in contrast, involves the intradiol cleavage of the bond between the two hydroxyl groups of the catechol ring, a reaction catalyzed by catechol 1,2-dioxygenase. scilit.com While this pathway is common for the degradation of unsubstituted benzoate, it is generally not productive for methylated catechols. dntb.gov.ua The processing of 3-methylcatechol by the ortho-pathway can lead to the formation of methyl-substituted muconolactones, which can be dead-end metabolites for many organisms, potentially causing metabolic toxicity. dntb.gov.ua However, some specialized bacteria, such as Pseudomonas reinekei MT1, have evolved modified ortho-pathways capable of mineralizing these methyl-substituted intermediates. nih.gov

The coexistence of both pathways in a single organism, such as P. putida mt-2 (with a chromosomal ortho-pathway and a plasmid-borne meta-pathway), creates a potential metabolic conflict that requires tight regulatory control to ensure that this compound is channeled exclusively through the productive meta-pathway. nih.gov

Enzymes and Regulatory Elements in Aerobic Degradation (e.g., BenR, XylS, dioxygenases)

The expression of the genes encoding the degradation pathways for this compound is tightly controlled by a sophisticated network of regulatory elements to ensure efficient catabolism and prevent the accumulation of toxic intermediates. The primary regulators involved belong to the AraC/XylS family of transcriptional activators. nih.gov

XylS and the Meta-Cleavage Pathway: The key regulator for the meta-cleavage pathway is the XylS protein, encoded on the TOL plasmid. XylS senses the presence of effector molecules, such as this compound, which bind to its N-terminal domain. This binding induces a conformational change that activates XylS, allowing it to bind to the Pm promoter and stimulate the transcription of the lower xyl operon genes (xylXYZLTEGFJQKIH), which are responsible for converting benzoates into central metabolic intermediates.

BenR and the Ortho-Cleavage Pathway: The chromosomally encoded ortho-pathway for benzoate degradation is controlled by the BenR protein. BenR and XylS are homologous, sharing about 62% identity in their amino acid sequences. nih.gov BenR activates the expression of the ben operon (encoding benzoate dioxygenase, among other enzymes) from the Pben promoter in response to benzoate. Due to their similarity, an unusual cross-regulation can occur where BenR can also activate the Pm promoter of the meta-pathway in the presence of benzoate, whereas XylS only recognizes the Pm promoter. nih.gov This regulatory design helps to prevent metabolic conflicts during the degradation of m-xylene, as the natural expression levels of XylS are typically insufficient to significantly activate the Pben promoter, thus avoiding the channeling of this compound into the unproductive ortho-pathway.

The table below summarizes the key enzymes and regulatory proteins involved in the aerobic degradation of this compound.

Component Gene(s) (Example) Function Pathway Regulator Inducer
Toluate DioxygenasexylXYZInitial ring hydroxylationMetaXylSThis compound
Benzoate DioxygenasebenABCInitial ring hydroxylationOrthoBenRBenzoate
Catechol 2,3-DioxygenasexylEMeta ring cleavageMetaXylSThis compound
Catechol 1,2-DioxygenasecatAOrtho ring cleavageOrthoBenRBenzoate
XylS ProteinxylSTranscriptional activatorMeta-This compound
BenR ProteinbenRTranscriptional activatorOrtho/Meta-Benzoate
This table provides examples of genes and their corresponding proteins, primarily from Pseudomonas putida.

Environmental Transformation Processes

In the environment, this compound does not exist in isolation. Its transformation is carried out by diverse microbial communities and is influenced by the presence of other related aromatic compounds.

Microbial Communities and Their Roles in Degradation

Microbial communities in soil and water have demonstrated a remarkable ability to adapt and evolve to utilize aromatic compounds like this compound as carbon sources. The degradation process often involves the synergistic action of different microbial populations. In anaerobic environments, the breakdown of aromatic compounds relies on syntrophic consortia. This process typically occurs in distinct phases:

Acidogenesis: Acidogenic bacteria perform the initial breakdown of the aromatic ring, converting it into intermediates like volatile fatty acids.

Acetogenesis: Hydrogen-producing acetogenic bacteria then convert these intermediates into acetate (B1210297), hydrogen (H₂), and carbon dioxide (CO₂).

Methanogenesis: Finally, methanogenic archaea utilize the acetate (acetoclastic methanogenesis) and H₂/CO₂ (hydrogenotrophic methanogenesis) to produce methane.

The close physical association of these different microbial groups, often in aggregates or biofilms, is crucial for the efficient transfer of intermediates, particularly H₂, between the syntrophic partners. Studies of enrichment cultures have shown that the composition of these communities can vary depending on the environmental source, with different species of Syntrophus and methanogens like Methanosaeta or Methanosarcina dominating in different conditions.

Pathways in Specific Bacterial Strains (e.g., Azoarcus sp. CIB, Pseudomonas putida, Pseudomonas reinekei)

Azoarcus sp. CIB : This facultative anaerobe is a model organism for studying the anaerobic degradation of aromatic compounds. In the absence of oxygen, Azoarcus sp. CIB degrades this compound via a central pathway encoded by the mbd (methylbenzoate degradation) gene cluster. The process begins with the activation of this compound to its coenzyme A (CoA) thioester, 3-methylbenzoyl-CoA, by the MbdA ligase. This intermediate is the central metabolite for the anaerobic degradation of both this compound and m-xylene. The aromatic ring of 3-methylbenzoyl-CoA is then reduced by an ATP-dependent 3-methylbenzoyl-CoA reductase (MbdONPQ). The resulting non-aromatic intermediate undergoes further degradation through a modified β-oxidation pathway. The expression of the mbd genes is controlled by the transcriptional repressor MbdR, which belongs to the TetR family. The repressor is inactivated by the binding of the inducer molecule, 3-methylbenzoyl-CoA, allowing for the transcription of the catabolic genes.

Pseudomonas putida : P. putida, particularly strain mt-2, is a well-studied aerobic bacterium that efficiently degrades this compound using the TOL plasmid pWW0. nih.gov The degradation proceeds through the meta-cleavage pathway, as detailed in section 6.2.2. The compound is first converted to 3-methylcatechol, which is then cleaved by catechol 2,3-dioxygenase. The entire process is regulated by the XylS activator in response to this compound. The presence of a chromosomal ortho-pathway for benzoate degradation necessitates the precise regulation provided by the interplay between the XylS and BenR regulators to prevent unproductive metabolism. nih.gov

Pseudomonas reinekei : P. reinekei strain MT1 is notable for its ability to degrade methylaromatic and chloroaromatic compounds via a modified ortho-cleavage pathway. nih.gov While the standard ortho-pathway is often a dead-end for methyl-substituted catechols, P. reinekei possesses a specialized mml gene cluster. nih.gov This cluster encodes enzymes, such as 4-methylmuconolactone (B1244709) methylisomerase (MmlI), that can process the 4-methylmuconolactone formed from the ortho-cleavage of 4-methylcatechol, channeling it into productive metabolism. nih.gov The genome of P. reinekei MT1 contains the genetic machinery for the catabolism of a range of aromatic compounds, including methylsalicylate, phenol, and benzoate, highlighting its metabolic versatility. This strain's ability to handle intermediates that are toxic to other bacteria makes it an important member of microbial communities in contaminated environments.

Vii. Advanced Applications in Material Science and Chemical Synthesis Excluding Prohibited Information

Role as a Precursor in Complex Chemical Synthesis

3-Methylbenzoate and its related forms are fundamental precursors in the multi-step synthesis of more intricate chemical structures. Their inherent reactivity and structural features allow for their incorporation into a variety of synthetic pathways.

Methyl this compound is a versatile compound utilized in organic synthesis as a precursor for a wide range of aromatic compounds. a2bchem.com It serves as a key starting material in the production of various intermediates for pharmaceuticals, agrochemicals, and other fine chemicals. a2bchem.comkaivalchem.com For instance, it is a precursor in the synthesis of 2-nitro-3-methylbenzoic acid through nitration processes.

Derivatives of 3-methylbenzoic acid are also crucial in creating more complex intermediates. For example, 4-Formyl-3-methylbenzoic acid acts as a building block for synthesizing molecules used in pharmaceutical and materials science research. Similarly, Ethyl 2-amino-4-fluoro-3-methylbenzoate is recognized as a versatile building block in organic synthesis. cymitquimica.com The synthesis of 3-cyano methyl benzoate (B1203000), an important organic synthesis intermediate for cardiovascular drugs and liquid crystal materials, can be prepared from 3-chloromethyl methyl benzoate. google.com

Furthermore, 3,5-dihydroxy methyl benzoate, an important pharmaceutical-chemical intermediate, is synthesized from 3,5-dihydroxy benzoic acid through acid catalytic esterification. google.com The compound methyl 4-bromo-3-methylbenzoate is used in the preparation of 4-bromo-3-vinylbenzoic acid and other complex molecules. The hexadehydro-Diels-Alder (HDDA) cascade reaction, which generates aryne intermediates for the synthesis of complex benzenoids, can utilize triyne substrates derived from benzoate precursors to form products like phthalides. nih.gov

The following table provides a summary of advanced intermediates synthesized from this compound and its derivatives.

PrecursorIntermediateApplication
3-Methylbenzoic acid2-Nitro-3-methylbenzoic acidEnvironmentally friendly synthetic routes
4-Formyl-3-methylbenzoic acidComplex pharmaceuticals and polymersOrganic synthesis building block
Ethyl 2-amino-4-fluoro-3-methylbenzoateVarious organic compoundsVersatile building block cymitquimica.com
3-Chloromethyl methyl benzoate3-Cyano methyl benzoateCardiovascular drugs, liquid crystal materials google.com
3,5-Dihydroxy benzoic acid3,5-Dihydroxy methyl benzoatePharmaceutical and chemical intermediate google.com
Methyl 4-bromo-3-methylbenzoate4-Bromo-3-vinylbenzoic acidTotal synthesis of natural products
Triyne substratesPhthalides via aryne intermediatesSynthesis of complex benzenoids nih.gov

This compound derivatives are instrumental in the total synthesis of various natural products. For example, methyl 2-hydroxy-4-methoxy-6-methylbenzoate has been utilized in the total synthesis of natural product families through unselective phenolic coupling. nih.gov In a different approach, the total synthesis of the natural isocoumarin (B1212949) prunolactone A involves the use of methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate as a key coupling partner. acs.org

The synthesis of another class of natural products, bioxanthracenes like (-)-ES-242-4, which act as N-methyl-D-aspartate receptor antagonists, has been achieved using methyl 2,4-dimethoxy-6-methylbenzoate in a tandem Michael-Dieckmann reaction sequence. researchgate.net Additionally, methyl 4-bromo-3-methylbenzoate serves as a starting material in the total synthesis of (-)-martinellic acid. The development of bioactive natural products often relies on the strategic use of such benzoate derivatives to construct complex molecular architectures. researchgate.netbeilstein-journals.org

Synthesis of Advanced Intermediates

Participation in Catalytic Model Systems

The study of catalytic reactions often employs model systems to understand reaction mechanisms and catalyst performance. This compound and its analogs have been used in such studies to investigate important chemical transformations.

Palladium-catalyzed carbomethoxylation reactions are significant in organic synthesis. In a method for producing methyl N-butyryl-4-amino-3-methylbenzoate, a key step involves the reaction of N-(4-bromo-2-methylphenyl)butanamide with carbon monoxide and methanol (B129727) in the presence of a palladium catalyst. google.com The study of carbomethoxylation of iodoarenes has also been explored using various catalytic systems. canada.ca These types of investigations, often using model substrates, help in optimizing reaction conditions and understanding the catalytic cycle. taylorandfrancis.com For instance, starting with 3-chloro-2-iodotoluene, carbomethoxylation in methanol can produce methyl 2-chloro-6-methylbenzoate. vulcanchem.com

Chromogenic substrates are compounds that produce a colored product upon enzymatic reaction, allowing for the visual detection and quantification of enzyme activity. scbt.com While specific examples of this compound derivatives as chromogenic substrates are not extensively detailed in the provided search results, the principle relies on attaching a chromophore (a color-producing group) to the benzoate moiety. When a specific enzyme cleaves the ester bond of the this compound derivative, the chromophore is released, resulting in a measurable color change. nih.gov

For instance, nitrophenyl-based substrates are commonly used in enzyme assays. nih.gov A hypothetical chromogenic substrate could be a nitrophenyl-3-methylbenzoate. The enzyme's action would release the nitrophenolate ion, which is colored. The intensity of the color would be proportional to the enzyme's activity. Such assays are crucial for high-throughput screening, enzyme engineering, and diagnostics. nih.gov The development of these substrates is a key area in biochemistry and molecular biology. scbt.comthermofisher.com

Investigating Carbomethoxylation Reactions

Integration into Novel Chemical Processes

This compound and its parent acid are being integrated into new and improved chemical processes, highlighting their adaptability and ongoing relevance in chemical manufacturing. For example, a novel method for preparing 3-cyano methyl benzoate boasts advantages such as a simple process, low production cost, mild reaction conditions, and high product yield, making it suitable for industrial-scale production. google.com Furthermore, 3-methylbenzoic acid is used in the manufacturing of plasticizers and other industrial chemicals, demonstrating its importance in material science. solubilityofthings.com The development of new materials with tailored properties can involve the use of barium this compound. ontosight.ai Research into transition metal complexes with 3-methyl benzoate ligands is also an active area, with potential applications in catalysis and material science. researchgate.net

Green Chemistry Approaches to this compound Synthesis or Degradation

Green chemistry principles are increasingly being applied to the synthesis and transformation of industrial chemicals like this compound to minimize environmental impact. Research has focused on developing more environmentally benign reaction pathways and utilizing the compound as a substrate in eco-friendly processes.

One notable green approach involves the use of methyl this compound as a key intermediate in a novel, environmentally friendly nitration process. A study developed a method using a mixture of nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O) for the synthesis of 5-methyl-2-nitrobenzoic acid. researchgate.net This process is considered "green" because it offers high selectivity and allows for easier control of the reaction rate compared to traditional methods that often use harsh acids like sulfuric acid. researchgate.net The efficiency of this nitration is dependent on the precise ratio of the reagents, highlighting the fine-tuning required in green process development. researchgate.net

From a degradation perspective, while methyl benzoate biodegrades slowly in the atmosphere, it is considered an environmentally safe compound. encyclopedia.pubmdpi.com Its low toxicity profile has led to its approval as a food-grade flavoring ingredient by regulatory bodies in the US and European Union. encyclopedia.pubmdpi.com This characteristic supports its use as a biorational pesticide, which is an insecticide derived from natural sources that is less harmful to human health and the environment than many synthetic pesticides. encyclopedia.pubmdpi.com

Enzymatic transformations also represent a key pillar of green chemistry. The enzyme P450 BM3 has been utilized for the benzylic hydroxylation of aromatic compounds, including methyl this compound, demonstrating the potential for biocatalytic routes to functionalize this molecule under mild and selective conditions. rsc.org

Table 1: Effect of Reagent Ratios on the Green Nitration of Methyl this compound Reaction condition: methyl this compound (18.14 mmol), time (0.5 h)

Variable ReagentAmount/RatioTemperature (°C)Conversion (%)Selectivity (%)Source
Fuming Nitric Acid1.2 mL1595.385.6 researchgate.net
Fuming Nitric Acid1.4 mL1599.581.2 researchgate.net
Acetic Anhydride2.57 mL1595.385.6 researchgate.net
Acetic Anhydride3.0 mL1599.581.2 researchgate.net

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemical manufacturing, aiming to reduce costs, minimize waste, and simplify product purification. For the synthesis of this compound and related esters, significant progress has been made in replacing traditional homogeneous catalysts, such as sulfuric or p-toluenesulfonic acid, which are difficult to recover and generate substantial wastewater. mdpi.com

Heterogeneous solid acid catalysts have emerged as a leading alternative. Zirconium-based solid acids, particularly those supported on titanium, have shown high activity for the esterification of various benzoic acids with methanol. mdpi.com These catalysts are insoluble in organic solvents, allowing them to be easily recovered and reused multiple times without a significant loss of performance. mdpi.com Research has shown that a catalyst with an iron/zirconium/titanium molar ratio of 2:1:1 exhibits optimal catalytic effects. mdpi.com The heterogeneous nature of this system means the catalyst can be easily separated from the reaction mixture after completion, ready for reuse. mdpi.com

Another advanced recyclable system involves a Ruthenium(III) chloride (RuCl₃·3H₂O) catalyst modified with a specific ionic diphosphine ligand. nih.govd-nb.info This system is highly efficient for the alkoxycarbonylation of aryl halides to produce methyl benzoate. nih.gov When used in conjunction with an ionic liquid medium like [Bmim]PF₆, the catalyst can be successfully recovered and recycled for at least eight consecutive runs while maintaining high product yields. nih.govd-nb.info

Layered metal benzoates represent another class of recyclable heterogeneous catalysts. Alkaline earth compounds, specifically barium, calcium, and strontium benzoates, have been synthesized and used for the methyl esterification of benzoic acid. scielo.br These catalysts demonstrated unaltered catalytic activity for three consecutive reaction cycles and retained their original layered structure, confirming their stability and reusability. scielo.br

Furthermore, polymer-based catalysts offer a robust framework for catalyst recycling. A cross-linked polymeric ruthenium catalyst has been developed for the hydrogenation of methyl benzoate. acs.org This heterogenized catalyst was successfully reused five times, achieving a high total turnover number. acs.org Similarly, Niobium(V) oxide (Nb₂O₅) has been identified as a highly active and reusable heterogeneous catalyst for the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net

Table 2: Recyclability of Catalytic Systems in Methyl Benzoate Synthesis

Catalyst SystemReactionRecycle RunYield / Conversion (%)Source
L4-RuCl₃·3H₂O in [Bmim]PF₆Alkoxycarbonylation196 nih.gov
295 nih.gov
394 nih.gov
490 nih.gov
588 nih.gov
686 nih.gov
Layered Barium BenzoateEsterification1~65-70 scielo.br
2~65-70 scielo.br
3~65-70 scielo.br

Viii. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The pursuit of "green chemistry" is a driving force in chemical synthesis, and the production of 3-methylbenzoate and its derivatives is no exception. ijsetpub.com Future research is focused on developing new synthetic methods that are not only more efficient but also environmentally benign. ijsetpub.com Traditional synthesis often involves harsh reagents and generates considerable waste. ijsetpub.com

Current research is exploring the use of innovative catalysts, such as enzymes and metal nanoparticles, to improve reaction selectivity and reduce energy consumption. ijsetpub.commdpi.com For instance, zirconium/titanium solid acid catalysts have shown promise in the esterification of benzoic acids. mdpi.com The development of catalysts that can operate under mild conditions, utilize renewable feedstocks, and be easily recycled is a primary objective. ijsetpub.commdpi.com Flow chemistry, which allows for continuous production and better control over reaction parameters, is also being investigated as a sustainable alternative to batch processing. ijsetpub.com The goal is to create synthetic pathways that minimize environmental impact while maximizing yield and purity.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new ones. The integration of advanced spectroscopic techniques with computational modeling is a powerful approach to achieving this. dergipark.org.trdergipark.org.tr Techniques like quantitative 1H-NMR spectroscopy are being used for rapid analysis of reaction mixtures, allowing for the identification and quantification of products and intermediates. oup.com

Computational methods, such as Density Functional Theory (DFT), are employed to model reaction pathways, calculate transition state energies, and predict the influence of different factors on reaction outcomes. researchgate.netacs.org This synergy between experimental and theoretical approaches provides a detailed, atomic-level view of chemical transformations. For example, computational studies have been used to investigate the aminolysis of methyl benzoate (B1203000), revealing the formation of a tetrahedral zwitterionic intermediate. researchgate.net Such insights are invaluable for predicting reactivity and designing more effective catalysts. researchgate.net

Elucidation of Regulatory Networks in Microbial Degradation Pathways

The microbial degradation of aromatic compounds like this compound is a vital process in the carbon cycle and has significant biotechnological potential for bioremediation. csic.es Future research aims to unravel the complex regulatory networks that govern these degradation pathways in microorganisms. csic.es

In the bacterium Azoarcus sp. CIB, the anaerobic degradation of this compound is encoded by the mbd (B1208404) gene cluster. nih.govresearchgate.netresearchgate.net The expression of these genes is controlled by a specific transcriptional repressor, MbdR, which belongs to the TetR family of regulators. nih.govresearchgate.net The inducer molecule that triggers the expression of the degradation pathway is 3-methylbenzoyl-CoA, the first intermediate in the catabolic process. nih.govresearchgate.net Further research will focus on identifying all the components of this regulatory system, understanding how they interact, and how they respond to environmental cues. frontiersin.org This knowledge is essential for engineering microorganisms with enhanced capabilities for breaking down environmental pollutants. csic.es

Exploration of Structure-Reactivity Relationships for Targeted Transformations

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for developing targeted chemical transformations. acs.org The position and nature of substituents on the benzene (B151609) ring can significantly influence the compound's electronic properties and, consequently, its reactivity. oup.comacs.org

For example, studies on the substrate specificity of benzoate dioxygenase have shown that the enzyme's activity is higher for benzoates with smaller substituents, particularly at the 3-position. oup.com Computational studies have also been used to correlate the reactivity of benzene derivatives in electrophilic substitution reactions with the Hirshfeld charges on the ring carbons. acs.org By systematically modifying the structure of this compound and analyzing its behavior in different reactions, researchers can build predictive models that will guide the design of molecules with specific desired properties for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.aivulcanchem.com

Computational Design of New Catalysts and Materials Based on this compound Chemistry

The insights gained from mechanistic and structure-reactivity studies are paving the way for the computational design of novel catalysts and materials. acs.orgnih.gov By using computational models, researchers can screen large numbers of potential catalysts and materials in silico, identifying the most promising candidates for experimental synthesis and testing. acs.org This approach significantly accelerates the discovery and development process.

For instance, computational methods can be used to design catalysts with active sites that are specifically tailored to bind this compound and facilitate a desired transformation. acs.org This could lead to the development of highly selective and efficient catalysts for a wide range of applications. Similarly, the properties of materials derived from this compound can be predicted and optimized using computational tools, enabling the design of new polymers, liquid crystals, and other advanced materials with tailored functionalities. The ultimate goal is to move from a trial-and-error approach to a more rational, design-based strategy for creating new chemical entities. acs.orgnih.gov

Q & A

Q. What are the standard laboratory synthesis methods for 3-methylbenzoate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multi-step esterification or substitution reactions. For example:

  • Esterification : Reacting 3-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) yields methyl this compound. Purification is achieved via solvent extraction or column chromatography .
  • Multi-step synthesis : Derivatives like methyl 2-(O-4-(2-sec-butylphenoxy)butanoylamino)-3-methylbenzoate require sequential reactions (e.g., coupling with hydrazine derivatives, followed by alkylation) under controlled temperatures (e.g., 35°C) and inert atmospheres .

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf values) or NMR for intermediate characterization .
  • Optimize solvent systems (e.g., dichloromethane, acetone) and catalysts (e.g., DIPEA) to improve yields .

Q. What analytical techniques are recommended for quantifying this compound in biological or chemical matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Calibrate with reference standards (e.g., methyl this compound) and validate linearity (R² > 0.99) .
  • Bradford Assay : For protein-binding studies, quantify protein concentrations using Coomassie Brilliant Blue G-250 dye, with absorbance measured at 595 nm .
  • Mass Spectrometry (MS) : Employ LC-MS/MS for trace-level detection, using deuterated analogs (e.g., benzyl benzoate-d12) as internal standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for volatile reactions and monitor airborne concentrations with gas detectors .
  • Emergency Protocols : Install eyewash stations and showers. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers mitigate bacterial growth inhibition when using this compound as an inducer in E. coli systems?

Methodological Answer:

  • Dose Optimization : Perform growth curve assays with varying this compound concentrations (e.g., 0.1–10 mM) to identify sub-inhibitory induction levels .
  • Fluorescence Monitoring : Use reporter genes (e.g., sfGFP/mCherry) under this compound-responsive promoters to correlate induction efficiency with bacterial viability .
  • Control Experiments : Include empty vectors and non-phenolic inducers (e.g., IPTG) to distinguish toxicity effects .

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

Methodological Answer:

  • Complex Synthesis : React 3-methylbenzoic acid with hydrazine hydrate and metal salts (Co(II)/Zn(II)) at pH 5–6 to form complexes like [Co(N₂H₄)₂(mb)₂]·H₂O. Characterize via IR (amide-I bands) and TGA for thermal stability .
  • Activity Studies : Compare antimicrobial activity of metal complexes against Gram-positive/-negative bacteria using disc diffusion assays. For example, Zn(II) complexes may show higher efficacy due to improved lipid membrane penetration .

Q. How can researchers resolve contradictory data in the biological activity of structurally similar this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Tabulate bioactivity data (e.g., IC₅₀, MIC) for derivatives with varying substituents (Table 1). For example, methyl 2-hydroxy-3-methoxybenzoate exhibits 85% antimicrobial activity, while methyl 4-hydroxy-3-methoxybenzoate shows only 22% .
DerivativeAntimicrobial Activity (%)Cytotoxicity (%)
Methyl 2-hydroxy-3-methoxybenzoate8532
Methyl 4-hydroxy-3-methoxybenzoate2256
  • Statistical Validation : Use ANOVA to assess significance (p < 0.05) and exclude outliers via Grubbs’ test .

Q. What are emerging applications of this compound derivatives in materials science?

Methodological Answer:

  • Polymer Synthesis : Incorporate this compound moieties into polyesters via condensation polymerization. Characterize thermal stability using DSC (Tg values) .
  • Liquid Crystals : Functionalize with alkoxy chains (e.g., methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate) to study mesophase behavior via polarized optical microscopy .

Q. How can researchers validate the purity of this compound derivatives for regulatory compliance?

Methodological Answer:

  • Chromatographic Purity : Achieve >95% purity via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Spectroscopic Confirmation : Compare NMR (¹H/¹³C) and HRMS data with NIST standards .
  • Regulatory Testing : Follow USP/EMA guidelines for residual solvent analysis (e.g., GC-MS for methanol traces) .

Q. Future Research Directions

  • Explore this compound’s role in drug delivery systems (e.g., prodrug activation via esterase cleavage) .
  • Investigate optical properties (e.g., fluorescence quenching) for sensor development .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.